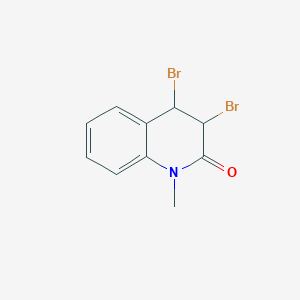
3,4-Dibromo-1-methyl-3,4-dihydroquinolin-2(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibromo-1-methyl-3,4-dihydroquinolin-2(1h)-one is a brominated derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-1-methyl-3,4-dihydroquinolin-2(1h)-one typically involves the bromination of 1-methyl-3,4-dihydroquinolin-2(1h)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination reactions with appropriate safety measures to handle bromine, a hazardous reagent. The process would include steps for purification, such as recrystallization or chromatography, to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-1-methyl-3,4-dihydroquinolin-2(1h)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to remove the bromine atoms or to convert the quinoline ring to a more saturated form.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, or other strong nucleophiles.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while reduction can produce more saturated compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its structural similarity to other bioactive quinoline derivatives.
Industry: Used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-1-methyl-3,4-dihydroquinolin-2(1h)-one would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms could play a role in enhancing the compound’s binding affinity or reactivity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloro-1-methyl-3,4-dihydroquinolin-2(1h)-one: A chlorinated analogue with potentially different reactivity and biological activity.
1-Methyl-3,4-dihydroquinolin-2(1h)-one: The non-brominated parent compound, which may have different properties and applications.
Uniqueness
3,4-Dibromo-1-methyl-3,4-dihydroquinolin-2(1h)-one is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity. Bromine atoms can enhance the compound’s ability to participate in various chemical reactions and may also affect its pharmacokinetic properties.
Properties
CAS No. |
90772-76-2 |
|---|---|
Molecular Formula |
C10H9Br2NO |
Molecular Weight |
318.99 g/mol |
IUPAC Name |
3,4-dibromo-1-methyl-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C10H9Br2NO/c1-13-7-5-3-2-4-6(7)8(11)9(12)10(13)14/h2-5,8-9H,1H3 |
InChI Key |
GLGCGJOOASZSEV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(C(C1=O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tributyl({[(naphthalen-2-yl)oxy]acetyl}oxy)stannane](/img/structure/B14371964.png)
![Dibutyl{3-[chloro(dimethyl)stannyl]propyl}phosphane](/img/structure/B14371966.png)
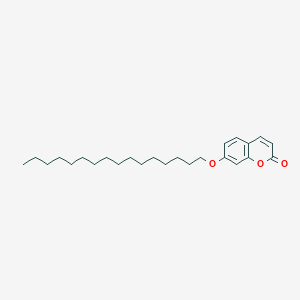
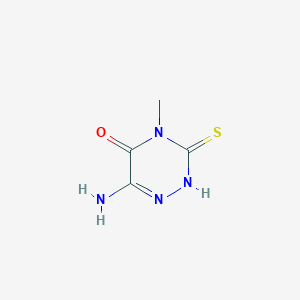
![6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-5-en-3-ol](/img/structure/B14371980.png)
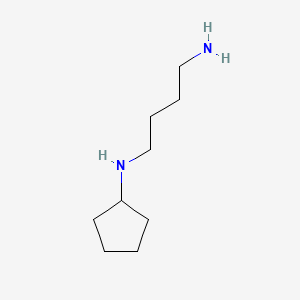
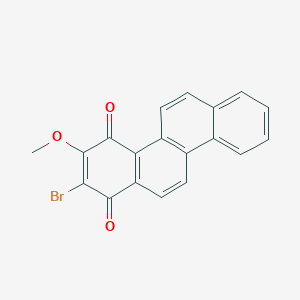

![1-Chloro-2-[(2,3-dimethoxypropoxy)methyl]-3-fluorobenzene](/img/structure/B14372003.png)
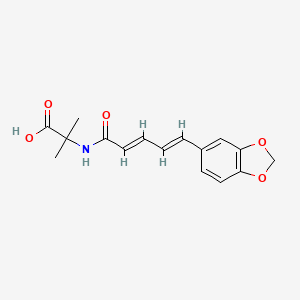

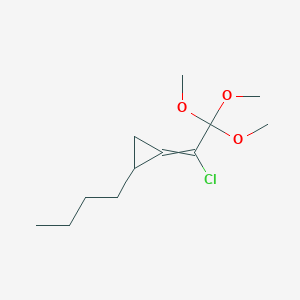
![15-Methoxy-13-(15-methoxy-13-oxo-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,11,14(19),15,17-octaen-9-yl)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,12,14(19),15,17-heptaene-9,10-dione](/img/structure/B14372016.png)
![1-Methyl-4-{[5-(propane-1-sulfonyl)pentyl]oxy}benzene](/img/structure/B14372017.png)
